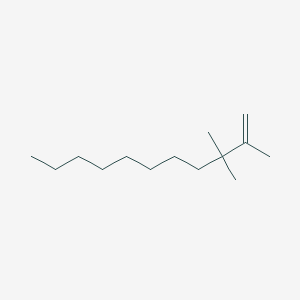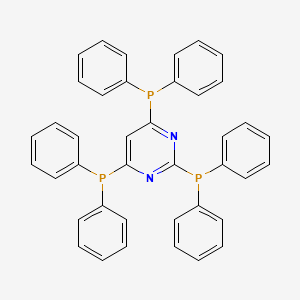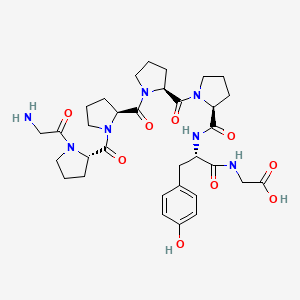![molecular formula C7H9NO3 B14226570 6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one CAS No. 802918-93-0](/img/structure/B14226570.png)
6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-2-oxa-6-azabicyclo[320]heptan-4-one is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of an appropriate acyclic precursor that contains the necessary functional groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reaction conditions can vary but often include specific solvents, temperatures, and catalysts to facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a variety of products depending on the nature of the substituent introduced .
Applications De Recherche Scientifique
6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe to investigate biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the desired therapeutic or biochemical outcomes. The exact mechanism can vary depending on the specific application and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-6-azabicyclo[3.2.0]heptan-4-one: This compound shares a similar bicyclic structure but lacks the acetyl group.
6-Cyano-2-oxa-7-azabicyclo[4.1.0]heptane: Another bicyclic compound with different functional groups, leading to distinct chemical properties.
Uniqueness
6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable in different scientific and industrial applications .
Propriétés
Numéro CAS |
802918-93-0 |
|---|---|
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
6-acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one |
InChI |
InChI=1S/C7H9NO3/c1-4(9)8-2-6-7(8)5(10)3-11-6/h6-7H,2-3H2,1H3 |
Clé InChI |
YVOLRJDCMBGTJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC2C1C(=O)CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[Ethyl(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B14226488.png)





![N,N-Bis(2'-methyl[1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226506.png)
![6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14226525.png)

![1-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14226533.png)
![6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione](/img/structure/B14226546.png)



